4-Methoxythiane-4-carbaldehyde
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Overview
Description
4-Methoxythiane-4-carbaldehyde is an organic compound with the molecular formula C7H12O2S. It is a heterocyclic compound containing a six-membered ring with sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiane-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of thiophene derivatives with methoxy groups and aldehyde functionalities. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxythiane-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxythiane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its aldehyde group is reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the methoxy group.
4-Methoxythiophene: Similar structure but lacks the aldehyde group.
Thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 4-Methoxythiane-4-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methoxythiane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTNHVSEANBUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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